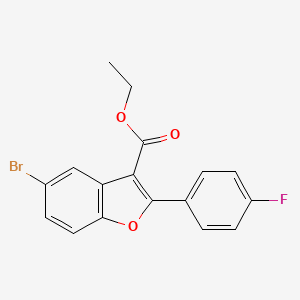
Ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate
Numéro de catalogue B8807811
Poids moléculaire: 363.2 g/mol
Clé InChI: ICCOIKSJMYKUFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US09265773B2
Procedure details


A solution of ethyl 3-(4-fluorophenyl)-3-oxopropanoate (130 g, 0.6 mol), 4-bromophenol (311 g, 1.8 mol) and FeCl3.6H2O (19.5 g, 0.09 mol) in DCE (700 mL) was heated to reflux, and then 2-(tert-butylperoxy)-2-methylpropane (193 g, 1.32 mol) was added dropwise under nitrogen. After 6 hours of refluxing, the mixture was cooled to RT, quenched with saturated NaHSO3 and extracted with dichloromethane. The organic phases were washed with water, brine and dried over Na2SO4, filtered and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether/dichloromethane=15/1) to provide the crude product, which was crystallized from cold MeOH to provide ethyl 5-bromo-2-(4-fluorophenyl)benzofuran-3-carboxylate (37 g, yield: 14.3%) as solid. 1H-NMR (CDCl3, 400 MHz) δ 8.12 (s, 1H), 7.97˜8.01 (m, 2H), 7.37 (d, J=4.0 Hz, 1H), 7.32 (d, J=8.0 Hz, 1H), 7.11 (t, J=8.0 Hz, 2H), 4.32˜4.38 (m, 2H), 1.36 (t, J=8.0 Hz, 3H). MS (M+H)+: 363/365.


[Compound]
Name
FeCl3.6H2O
Quantity
19.5 g
Type
reactant
Reaction Step One



Yield
14.3%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:4][CH:3]=1.[Br:16][C:17]1[CH:22]=[CH:21][C:20](O)=[CH:19][CH:18]=1.C(OOC(C)(C)C)(C)(C)C>ClCCCl>[Br:16][C:17]1[CH:18]=[CH:19][C:20]2[O:15][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:21]=2[CH:22]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
311 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
[Compound]
|
Name
|
FeCl3.6H2O
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
193 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C)(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 6 hours of refluxing
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated NaHSO3
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phases were washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide the crude product, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from cold MeOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC2=C(C(=C(O2)C2=CC=C(C=C2)F)C(=O)OCC)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g | |
| YIELD: PERCENTYIELD | 14.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 17% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
